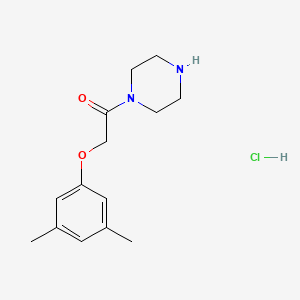![molecular formula C12H18ClNO2S B1378561 2-[(ベンゼンスルホニル)メチル]ピペリジン塩酸塩 CAS No. 1864016-72-7](/img/structure/B1378561.png)
2-[(ベンゼンスルホニル)メチル]ピペリジン塩酸塩
概要
説明
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
Piperidine is a planar molecule that follows Huckel’s criteria for aromaticity . It is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
科学的研究の応用
生体活性分子の合成
ピペリジン誘導体は、生体活性分子の合成において重要な役割を果たしています。 反応性と構造上の重要性から、複雑な医薬品化合物の構築における重要な中間体として役立っています 。 “2-[(ベンゼンスルホニル)メチル]ピペリジン塩酸塩” のスルホニルメチル基は、合成変換において脱離基または極性ハンドルとして作用し、多様な生体活性構造の生成を促進します。
有機反応における触媒
この化合物は、様々な有機反応において触媒として機能することができます。 構造的特徴により、特にピペリジン部分によって提供される塩基性環境を必要とする反応において触媒サイクルに参加することができます.
医薬品化学における試薬
医薬品化学において、“2-[(ベンゼンスルホニル)メチル]ピペリジン塩酸塩” は、医薬品分子にピペリジン骨格を導入するための試薬として使用されます。 これは、ピペリジン環が多くの医薬品に存在し、それらの有効性と薬物動態特性を高めているため、非常に重要です .
有機合成におけるビルディングブロック
ビルディングブロックとして、この化合物はより大きく複雑な分子を構築するために用いられます。 有機合成におけるその汎用性は、容易に官能基化できることに起因し、広範囲の誘導体を生成することを可能にします.
中枢神経系薬物の開発
ピペリジン誘導体は、中枢神経系(CNS)を標的とする薬物によく見られます。 血脳関門を効率的に通過することが知られており、CNS活性薬の開発に適しています .
抗炎症剤の創製
ピペリジンの構造モチーフは、抗炎症剤に共通しています。 “2-[(ベンゼンスルホニル)メチル]ピペリジン塩酸塩” は、抗炎症作用を示す化合物を合成するために使用でき、新しい治療薬につながる可能性があります .
農薬化学研究
農業の分野では、ピペリジン誘導体は、殺虫剤または除草剤としての潜在的な用途について調査されています。 “2-[(ベンゼンスルホニル)メチル]ピペリジン塩酸塩” の反応性は、害虫や病気から作物を保護する新規化合物を開発するために利用できます .
分析化学への応用
最後に、“2-[(ベンゼンスルホニル)メチル]ピペリジン塩酸塩” は、分析化学において、標準品や試薬の調製に使用することができます。 明確に定義された構造と特性により、NMR、HPLC、LC-MS、UPLCなどの様々な分析手法に適しています .
作用機序
Target of Action
The primary target of 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride is cholinesterase receptors . These receptors play a crucial role in the nervous system, where they mediate the effects of acetylcholine, a neurotransmitter involved in many functions including muscle movement, breathing, heart rate, learning, and memory.
Mode of Action
The compound interacts with its targets through its benzyl-piperidine group , which is often a necessary part for the successful inhibition of cholinesterase receptors . The Acetylcholinesterase (AChE) enzyme includes two active anionic binding sites: the catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
Safety and Hazards
生化学分析
Biochemical Properties
2-[(Benzenesulfonyl)methyl]piperidine hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride and cytochrome P450 involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins such as albumin, affecting its binding affinity and transport properties .
Cellular Effects
2-[(Benzenesulfonyl)methyl]piperidine hydrochloride has notable effects on various types of cells and cellular processes. In particular, this compound influences cell signaling pathways by modulating the activity of key signaling molecules. For example, it can affect the phosphorylation status of proteins involved in the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism. Furthermore, 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride has been shown to impact cellular functions such as proliferation and apoptosis, making it a valuable tool for studying these processes .
Molecular Mechanism
The molecular mechanism of action of 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, its interaction with cytochrome P450 can result in the inhibition of the enzyme’s ability to metabolize certain substrates. Additionally, 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride can influence gene expression by modulating the activity of transcription factors, thereby affecting the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
2-[(Benzenesulfonyl)methyl]piperidine hydrochloride is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This compound can affect the metabolic flux of certain substrates, leading to changes in metabolite levels. Additionally, it can interact with cofactors such as NADPH, influencing the overall metabolic activity of cells .
Transport and Distribution
The transport and distribution of 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride within cells and tissues involve its interaction with transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, and it can bind to proteins such as albumin, affecting its distribution and localization within tissues. These interactions play a crucial role in determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. The localization of 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride within these compartments can impact its activity and function, making it an important factor in its overall biochemical profile .
特性
IUPAC Name |
2-(benzenesulfonylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c14-16(15,12-7-2-1-3-8-12)10-11-6-4-5-9-13-11;/h1-3,7-8,11,13H,4-6,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSRUCANWDPGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CS(=O)(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride](/img/structure/B1378487.png)








![3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378501.png)
